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molecular formula C7H8BrN B1281593 2-(Bromomethyl)-6-methylpyridine CAS No. 68470-59-7

2-(Bromomethyl)-6-methylpyridine

Cat. No. B1281593
M. Wt: 186.05 g/mol
InChI Key: WJFDCFHWFHCLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538931B2

Procedure details

To a flask containing a mixture of 15 ml of 48% hydrobromic acid and 11 ml of sulfuric acid was added 5 g of 6-methyl-2-pyridinemethanol dropwise under nitrogen. The mixture was heated to 90 C for 4 hours, and poured into 25 ml of water. After neutralization with sodium carbonate, the product was extracted with 100 ml ethyl acetate and washed with 30 ml of water. Following solvent removal, the product was purified by silica gel chromatography using 25% ethyl acetate in hexane, resulting in 6.3 g of a pink oil which solidified on storage at −5 C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].S(=O)(=O)(O)O.[CH3:7][C:8]1[N:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][CH:9]=1>O>[Br:1][CH2:14][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:7])[N:13]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CO
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask containing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 90 C for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
After neutralization with sodium carbonate, the product was extracted with 100 ml ethyl acetate
WASH
Type
WASH
Details
washed with 30 ml of water
CUSTOM
Type
CUSTOM
Details
Following solvent removal
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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